molecular formula C22H20ClNO4S B14470075 8-Chloro-10-(N-methylpropargylamino)-10,11-dihydrodibenzo(b,f)thiepin maleate CAS No. 69195-59-1

8-Chloro-10-(N-methylpropargylamino)-10,11-dihydrodibenzo(b,f)thiepin maleate

Cat. No.: B14470075
CAS No.: 69195-59-1
M. Wt: 429.9 g/mol
InChI Key: CPHFJYTUNFXNBV-WLHGVMLRSA-N
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Description

8-Chloro-10-(N-methylpropargylamino)-10,11-dihydrodibenzo(b,f)thiepin maleate is a chemical compound that belongs to the class of dibenzothiepin derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-10-(N-methylpropargylamino)-10,11-dihydrodibenzo(b,f)thiepin maleate typically involves multiple steps, including the formation of the dibenzothiepin core and subsequent functionalization. Common reagents and conditions may include:

    Formation of the dibenzothiepin core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Chlorination: Introduction of the chlorine atom at the 8-position.

    Amination: Introduction of the N-methylpropargylamino group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and other techniques to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiepin ring.

    Reduction: Reduction reactions may target the double bonds or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, particularly its interactions with proteins and enzymes.

    Medicine: Investigating its potential as a therapeutic agent for neurological disorders.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-Chloro-10-(N-methylpropargylamino)-10,11-dihydrodibenzo(b,f)thiepin maleate would involve its interaction with specific molecular targets, such as receptors or enzymes. The pathways involved could include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Dibenzothiepin derivatives: Other compounds in this class may include variations in the substituents on the aromatic rings or the thiepin core.

    Tricyclic compounds: Such as tricyclic antidepressants, which share a similar core structure but differ in their functional groups.

Uniqueness

What sets 8-Chloro-10-(N-methylpropargylamino)-10,11-dihydrodibenzo(b,f)thiepin maleate apart is its specific combination of functional groups, which may confer unique pharmacological properties or reactivity compared to other similar compounds.

Properties

CAS No.

69195-59-1

Molecular Formula

C22H20ClNO4S

Molecular Weight

429.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;3-chloro-N-methyl-N-prop-2-ynyl-5,6-dihydrobenzo[b][1]benzothiepin-5-amine

InChI

InChI=1S/C18H16ClNS.C4H4O4/c1-3-10-20(2)16-11-13-6-4-5-7-17(13)21-18-9-8-14(19)12-15(16)18;5-3(6)1-2-4(7)8/h1,4-9,12,16H,10-11H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

CPHFJYTUNFXNBV-WLHGVMLRSA-N

Isomeric SMILES

CN(CC#C)C1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN(CC#C)C1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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